(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine
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Overview
Description
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a diethylamino-benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine typically involves a multi-step process. One common route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Substitution with 2-chlorobenzyl group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the (2-chloro-benzyl)-piperazine intermediate.
Formation of the diethylamino-benzylidene moiety: This involves the reaction of 4-diethylaminobenzaldehyde with the (2-chloro-benzyl)-piperazine intermediate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products
Oxidation: The major products can include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary products are typically amines or alcohols.
Substitution: The products depend on the nucleophile used, often resulting in the replacement of the chloro group with another functional group.
Scientific Research Applications
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features but different functional groups.
N-(2-Chlorobenzyl)-N-methylpiperazine: Shares the piperazine ring and chlorobenzyl group but lacks the diethylamino-benzylidene moiety.
Uniqueness
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-diethylamino-benzylidene)-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H29ClN4 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-[(E)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C22H29ClN4/c1-3-26(4-2)21-11-9-19(10-12-21)17-24-27-15-13-25(14-16-27)18-20-7-5-6-8-22(20)23/h5-12,17H,3-4,13-16,18H2,1-2H3/b24-17+ |
InChI Key |
IEFBPLMVUXKBJU-JJIBRWJFSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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